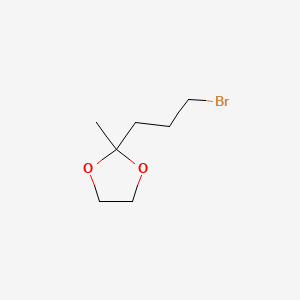

2-(3-Bromopropyl)-2-methyl-1,3-dioxolane

描述

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing oxygen atoms. The official International Union of Pure and Applied Chemistry name reflects the compound's structural hierarchy, with the dioxolane ring serving as the parent heterocycle and the bromopropyl and methyl substituents designated at the 2-position. This nomenclature system accurately conveys the molecular architecture while maintaining consistency with related heterocyclic compounds.

The compound's molecular formula is established as C₇H₁₃BrO₂, with a corresponding molecular weight of 209.08 grams per mole. The Chemical Abstracts Service registry number 24400-75-7 provides unique identification within chemical databases, distinguishing this compound from structurally related analogues. Alternative systematic names include "1,3-Dioxolane, 2-(3-bromopropyl)-2-methyl-" and "2-Methyl-2-(3-bromopropyl)-1,3-dioxolane," which emphasize different aspects of the substitution pattern while maintaining nomenclatural accuracy.

The structural representation through various chemical notation systems demonstrates the compound's molecular connectivity. The International Chemical Identifier string InChI=1S/C7H13BrO2/c1-7(3-2-4-8)9-5-6-10-7/h2-6H2,1H3 provides a standardized computational representation. The corresponding International Chemical Identifier Key VMAKIQSICJHVNP-UHFFFAOYSA-N enables rapid database searching and cross-referencing. The Simplified Molecular-Input Line-Entry System notation CC1(OCCO1)CCCBr offers a linear representation suitable for computational analysis and database storage.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of five-membered heterocyclic compounds with significant conformational flexibility. The dioxolane ring adopts conformations that minimize ring strain while accommodating the steric requirements of the substituents at the 2-position. Computational studies on related 1,3-dioxolane systems reveal that the heterocyclic oxygen atoms significantly influence the conformational landscape through their electronic effects on the carbon-oxygen bonds.

The five-membered dioxolane ring experiences inherent ring strain that affects its conformational preferences compared to six-membered analogues. Research on similar heterocyclic systems demonstrates that the shorter carbon-oxygen bond distances in dioxolanes create specific geometric constraints. The ring strain in 1,3-dioxolane increases the barriers for isomerization reactions of attached groups compared to chain structures, influencing the overall molecular dynamics.

Experimental geometric parameters for the parent 1,3-dioxolane system provide baseline measurements for understanding the substituted derivative. The carbon-hydrogen bond length measures 1.106 angstroms, while the carbon-carbon bond length extends to 1.542 angstroms. The carbon-oxygen bond length averages 1.423 angstroms, and the carbon-carbon-oxygen bond angle measures 101 degrees. The hydrogen-carbon-hydrogen bond angle spans 118 degrees, reflecting the geometric constraints imposed by the five-membered ring structure.

The conformational analysis reveals that the dioxolane ring preferentially adopts envelope conformations to minimize torsional strain. The dihedral angle involving the oxygen-carbon-carbon-oxygen sequence significantly influences the overall molecular geometry and affects the spatial arrangement of the bromopropyl and methyl substituents. These conformational preferences directly impact the compound's chemical reactivity and intermolecular interactions.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic analysis of this compound and related compounds provides detailed three-dimensional structural information essential for understanding molecular packing and intermolecular interactions. Single crystal X-ray diffraction techniques enable precise determination of atomic coordinates, bond lengths, and bond angles with high accuracy. The crystallographic investigation reveals the spatial arrangement of atoms within the crystal lattice and elucidates the influence of substituents on the overall molecular conformation.

The dioxolane ring conformation in the solid state typically adopts an envelope configuration to minimize steric interactions between substituents. Studies on related dioxolane derivatives demonstrate that the ring pucker amplitude and phase angle vary depending on the nature and position of substituents. The envelope conformation allows optimal positioning of the bromopropyl chain and methyl group while maintaining favorable crystal packing interactions.

Intermolecular interactions in the crystal structure influence the overall stability and physical properties of the compound. The bromine atom participates in weak halogen bonding interactions with neighboring molecules, contributing to the crystal packing efficiency. The oxygen atoms of the dioxolane ring may engage in weak hydrogen bonding interactions with adjacent molecules, further stabilizing the crystal structure.

The unit cell parameters and space group symmetry provide quantitative measures of the crystal structure organization. Typical unit cell dimensions for dioxolane derivatives range from 8 to 15 angstroms depending on the molecular size and packing arrangement. The space group symmetry reflects the molecular symmetry elements and packing motifs present in the crystal structure.

Comparative Analysis with Structural Analogues

The structural comparison between this compound and its analogues reveals significant differences in ring size effects, substitution patterns, and conformational behavior. The five-membered dioxolane ring exhibits distinct characteristics compared to six-membered dioxane systems, particularly regarding ring strain and conformational flexibility. These structural differences manifest in various physical and chemical properties that distinguish the compound classes.

The comparison with 2-(3-Bromopropyl)-1,3-dioxolane, which lacks the methyl substituent at the 2-position, demonstrates the steric influence of the additional methyl group. The unsubstituted analogue has a molecular formula of C₆H₁₁BrO₂ with a molecular weight of 195.05 grams per mole, representing a difference of 14.03 mass units. The presence of the methyl group in the target compound increases molecular bulk and affects conformational preferences around the substituted carbon center.

Ring size effects become apparent when comparing five-membered dioxolane systems with six-membered dioxane analogues. The six-membered 1,3-dioxane derivatives exhibit different conformational behavior due to reduced ring strain and increased conformational flexibility. The dioxane ring preferentially adopts chair conformations that minimize steric interactions, contrasting with the envelope conformations favored by dioxolane rings.

Table 1: Comparative Molecular Properties of Dioxolane and Dioxane Analogues

| Compound | Ring Size | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| This compound | 5-membered | C₇H₁₃BrO₂ | 209.08 | 24400-75-7 |

| 2-(3-Bromopropyl)-1,3-dioxolane | 5-membered | C₆H₁₁BrO₂ | 195.05 | 62563-07-9 |

| 2-(2-Bromoethyl)-1,3-dioxolane | 5-membered | C₅H₉BrO₂ | 181.03 | 18742-02-4 |

The electronic effects of the heterocyclic oxygen atoms differ between dioxolane and dioxane systems due to geometric constraints. The shorter carbon-oxygen bonds in dioxolanes result in stronger electronic interactions that influence the overall molecular properties. These electronic differences affect the reactivity patterns and stability of the respective compound classes.

Substitution patterns significantly influence molecular properties within each ring system. The 2,2-disubstituted dioxolane derivatives exhibit increased steric hindrance around the substituted carbon center compared to monosubstituted analogues. This steric congestion affects both conformational preferences and chemical reactivity, particularly in nucleophilic substitution reactions involving the bromopropyl chain.

The conformational analysis reveals that dioxolane derivatives generally exhibit faster dynamic processes compared to dioxane analogues due to lower barriers for ring interconversion. The five-membered ring system undergoes rapid pseudorotation that exchanges different envelope conformations, while six-membered rings primarily undergo chair-chair interconversion with higher energy barriers. These conformational differences directly impact the compound's behavior in solution and influence its chemical reactivity patterns.

属性

IUPAC Name |

2-(3-bromopropyl)-2-methyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-7(3-2-4-8)9-5-6-10-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAKIQSICJHVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339924 | |

| Record name | 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24400-75-7 | |

| Record name | 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24400-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nucleophilic Substitution of 2-Methyl-1,3-dioxolane Derivatives

- The typical synthetic approach involves the reaction of 2-methyl-1,3-dioxolane with 3-bromopropyl bromide or related haloalkyl reagents.

- A base such as potassium carbonate is used to facilitate the substitution reaction.

- The reaction is often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity and solubility.

- Elevated temperatures are applied to increase reaction rates and yields.

- This method exploits the bromine atom as a good leaving group, allowing the introduction of the bromopropyl substituent onto the dioxolane ring.

Acetalization of 5-Halo-2-pentanone

- Another established method is the acetalization of 5-halo-2-pentanone, which itself is prepared by opening 2-acetylbutyrolactone with hydrogen halides (HX).

- The acetalization reaction involves the formation of the 1,3-dioxolane ring by reaction of the halo-ketone with ethylene glycol or related diols under acidic conditions.

- This route is particularly useful for preparing 2-(3-bromopropyl)-2-methyl-1,3-dioxolane with high selectivity.

- The process requires careful control of temperature and acid catalyst concentration to optimize yield and purity.

Industrial Production Methods

- Industrial-scale synthesis often employs continuous flow reactors to improve mixing, heat transfer, and reaction control.

- Automated systems allow precise control over reaction parameters such as temperature, residence time, and reagent ratios.

- Continuous flow processes enhance reproducibility and scalability, leading to higher yields and purities.

- Use of bases like potassium carbonate in aprotic solvents remains standard, but solvent recovery and recycling are optimized for cost-effectiveness.

- Crystallization and chromatographic techniques are applied post-reaction to isolate and purify the desired compound.

Detailed Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | 2-Methyl-1,3-dioxolane, 3-bromopropyl bromide | High purity reagents recommended |

| Base | Potassium carbonate (K2CO3) | Used to deprotonate and facilitate substitution |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Polar aprotic solvents preferred |

| Temperature | 60–120 °C | Elevated temperature to increase reaction rate |

| Reaction time | 4–24 hours | Depends on scale and setup |

| Work-up | Extraction, washing, drying | Removal of inorganic salts and solvents |

| Purification | Chromatography, recrystallization | To obtain high purity product |

Research Findings and Optimization

- Studies have shown that the nucleophilic substitution route yields the compound efficiently when reaction parameters are optimized.

- The choice of solvent significantly affects the reaction rate and product purity; DMF is preferred due to its high polarity and ability to dissolve both organic and inorganic reagents.

- Potassium carbonate is favored as a mild base that promotes substitution without causing elimination side reactions.

- Elevated temperatures accelerate the reaction but must be balanced against potential decomposition.

- The acetalization method from 5-halo-2-pentanone provides an alternative route with good stereochemical control and is useful for synthesizing related derivatives.

- Continuous flow methodologies in industrial settings improve safety and scalability, reducing batch-to-batch variability.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution | 2-Methyl-1,3-dioxolane + 3-bromopropyl bromide, K2CO3, DMF, 60–120 °C | Straightforward, high yield | Requires careful temperature control |

| Acetalization of 5-halo-2-pentanone | 5-Halo-2-pentanone + ethylene glycol, acid catalyst | Good stereochemical control, versatile | Multi-step precursor synthesis |

| Continuous flow industrial process | Automated reactors, controlled temp and flow rates | Enhanced scalability and reproducibility | Requires specialized equipment |

Additional Notes

- The compound’s bromine substituent serves as a versatile handle for further chemical transformations, making the preparation method’s efficiency critical for downstream applications.

- Safety considerations include handling brominated reagents and solvents under fume hoods and maintaining low temperatures during storage to prevent decomposition.

- The compound is used extensively as an intermediate in organic synthesis, medicinal chemistry, and materials science, emphasizing the importance of robust and reproducible preparation methods.

化学反应分析

Types of Reactions

2-(3-Bromopropyl)-2-methyl-1,3-dioxolane undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Elimination: Alkenes are the primary products.

Oxidation and Reduction: Depending on the reagents used, products can range from alcohols to carboxylic acids.

科学研究应用

Overview

2-(3-Bromopropyl)-2-methyl-1,3-dioxolane is an organic compound that serves multiple roles in scientific research and industrial applications. Its unique structure, characterized by a dioxolane ring with a bromopropyl substituent, imparts significant reactivity, making it valuable in various fields including organic synthesis, medicinal chemistry, and material science.

Synthetic Routes and Preparation

The synthesis of this compound typically involves the reaction of 2-methyl-1,3-dioxolane with 1,3-dibromopropane or 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is generally conducted in aprotic solvents like dimethylformamide (DMF) under reflux conditions to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, continuous flow reactors are often employed to enhance efficiency and yield. Automated systems allow for precise control over reaction parameters, which is crucial for maintaining high purity levels in the final product.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Organic Synthesis

- Intermediate in Synthesis : This compound is widely used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to act as an alkylating agent allows for the introduction of functional groups into target molecules .

Medicinal Chemistry

- Drug Development : It plays a critical role in the development of new drug candidates by serving as a building block for various pharmaceutical compounds. Research indicates its potential in targeting specific enzymes or receptors due to its reactivity profile .

Material Science

- Polymer Synthesis : The compound is utilized in the synthesis of polymers and advanced materials that exhibit unique properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability .

Biological Studies

- Enzyme Kinetics and Protein Interactions : In biochemical assays, this compound is employed to study enzyme kinetics and protein interactions. Its reactivity allows it to participate in covalent modifications of biomolecules, which can alter their functionality .

Case Studies and Research Findings

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance:

- Cytotoxicity Studies : Research demonstrated that certain analogues induced apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer), with IC50 values ranging from 6.4 to 11.3 µM . This suggests that compounds with similar structures could be further explored for therapeutic applications.

作用机制

The mechanism of action of 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane primarily involves its reactivity as a brominated compound. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis to introduce different functional groups into target molecules.

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physical Properties

Halogen-Specific Reactivity

- Bromine vs. Chlorine : The bromine atom in this compound enhances its reactivity in nucleophilic substitutions compared to the chloro analog (CPMD), making it more efficient in forming carbon-nitrogen or carbon-oxygen bonds .

Positional Isomerism

Solvent Effects and Stability

- Hydrolysis Behavior: compared hydrolysis rates of 2-methyl-1,3-dioxolane derivatives. While the study focused on non-brominated analogs, it revealed that solvent polarity similarly influences transition states in both A-1 (acid-catalyzed) and A-Se2 (bimolecular) mechanisms. This suggests that this compound would exhibit predictable solvent-dependent stability in acidic or aqueous environments .

生物活性

2-(3-Bromopropyl)-2-methyl-1,3-dioxolane is a compound of interest due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound features a dioxolane ring with a bromopropyl substituent, which significantly influences its reactivity and biological interactions. The presence of the bromine atom provides a good leaving group for nucleophilic substitution reactions, while the methyl group contributes to its steric and electronic properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Interaction : The compound may modify enzyme activity through covalent binding or reversible interactions, potentially inhibiting or activating specific enzymatic pathways.

- Receptor Binding : It can bind to receptors, altering their activity and influencing cellular signaling pathways. This interaction is crucial for its application in drug development.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows it to be used in:

- Drug Development : The compound is utilized in the synthesis of drug candidates targeting various diseases, including cancer and infectious diseases .

- Research Studies : It is employed in studies focused on enzyme inhibition and receptor modulation, providing insights into its potential therapeutic effects.

Research Findings

Recent studies have highlighted the biological activities associated with this compound:

Case Studies

-

Cytotoxicity Studies : Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to this compound showed significant pro-apoptotic activity in A549 lung cancer cells .

Compound IC50 (µM) Cell Line Effect This compound 7.7 HCT116 (colon) Induces apoptosis Related Compound 11.1 MiaPaCa-2 Moderate cytotoxicity -

Mechanism-Based Studies : Flow cytometry analysis indicated that the compound induces cell cycle arrest in the G0/G1 phase in various cancer lines, leading to reduced proliferation rates and increased apoptosis .

- Cell Cycle Effects :

- G0/G1 Phase Arrest: Increased percentage of cells in this phase post-treatment.

- S Phase Reduction: Decreased number of cells transitioning through the S phase.

- Cell Cycle Effects :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to understand its unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane | Chlorine instead of bromine | Moderate cytotoxicity |

| 2-(3-Iodopropyl)-2-methyl-1,3-dioxolane | Iodine substituent | Higher reactivity but less stability |

| 2-(3-Bromopropyl)-1,3-dioxane | Lacks methyl group | Different reactivity profile |

常见问题

Q. What precautions are necessary when handling this compound due to its light and heat sensitivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。